1-Bromo-3-hexene

Descripción general

Descripción

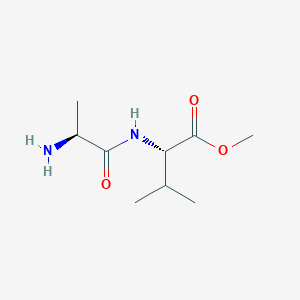

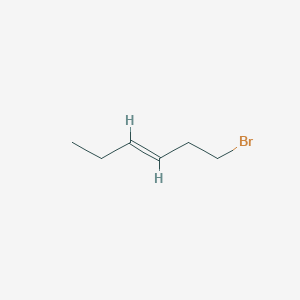

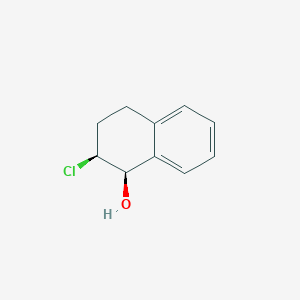

1-Bromo-3-hexene is a chemical compound with the molecular formula C6H11Br . It is also known by other names such as 1-bromohex-3-ene, (E)-1-bromohex-3-ene, and (3E)-1-bromo-3-hexene . The molecular weight of 1-Bromo-3-hexene is 163.06 g/mol .

Synthesis Analysis

The synthesis of 1-Bromo-3-hexene involves multiple steps and requires careful analysis and thought, as many options need to be considered . Unfortunately, specific synthesis methods for 1-Bromo-3-hexene were not found in the search results.Molecular Structure Analysis

The molecular structure of 1-Bromo-3-hexene includes a bromine atom attached to a six-carbon chain with a double bond between the third and fourth carbon atoms . The InChI representation of the molecule isInChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3+ . Physical And Chemical Properties Analysis

1-Bromo-3-hexene has a molecular weight of 163.06 g/mol . It has a complexity of 48.1 and a topological polar surface area of 0 Ų . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count .Aplicaciones Científicas De Investigación

Atom-Transfer Free Radical Additions

1-Bromo-3-hexene has been explored in the context of atom-transfer free radical additions. Mero and Porter (1999) investigated the reactions of α-bromo oxazolidinone imides with alkenes, including 1-hexene and its isomers, in the presence of Lewis acids. This research highlights the potential of 1-Bromo-3-hexene in facilitating clean atom-transfer addition reactions (Mero & Porter, 1999).

Surface Chemistry and Heterogeneous Reactions

He, Mathauser, and Teplyakov (2000) reported on the unique chemistry of 6-bromo-1-hexene on a Cu3Pt(111) surface. They found that the surface chemistry of this compound is highly dependent on coverage, providing insights into coverage-dependent reactions in heterogeneous systems (He, Mathauser, & Teplyakov, 2000).

Polymerization and Materials Science

Research by Saito et al. (2000) on the polymerization of 1-hexene using a specific titanium(IV) dichloride catalyst provides insights into the material applications of 1-Bromo-3-hexene. Their findings reveal how the compound can be used to produce high molecular weight poly(1-hexene) with significant industrial relevance (Saito et al., 2000).

Oxidation Studies

Battin-Leclerc et al. (2014) conducted an experimental study on the oxidation of hexene isomers, including 1-hexene. Their research provides detailed insights into the reactivity and product distribution in oxidation processes, which could have implications for chemical synthesis involving 1-Bromo-3-hexene (Battin-Leclerc et al., 2014).

Electrochemical Applications

Research by Alkire and Köhler (1988) on the electrochemical epoxidation of 1-hexene, using a Br2/Br− couple, has implications for 1-Bromo-3-hexene in electrochemical synthesis. This study demonstrates the compound's potential in mediating electrochemical reactions (Alkire & Köhler, 1988).

Mecanismo De Acción

Target of Action

1-Bromo-3-hexene, also known as 1-bromohex-3-ene, is a brominated alkene . The primary targets of this compound are carbon-carbon double bonds in organic molecules . These double bonds are susceptible to reactions such as electrophilic addition and free radical substitution .

Mode of Action

The mode of action of 1-Bromo-3-hexene involves the interaction with carbon-carbon double bonds. In the presence of a suitable initiator, the bromine atom in 1-Bromo-3-hexene can form a free radical, which can then add to a carbon-carbon double bond . This results in the formation of a new carbon-bromine bond and the conversion of the double bond to a single bond .

Biochemical Pathways

For instance, they can react with double bonds in unsaturated fatty acids, potentially affecting lipid metabolism .

Pharmacokinetics

Given its chemical properties, it is likely to be absorbed through the skin and respiratory tract . Its distribution and metabolism would depend on its reactivity and the presence of suitable enzymes in the body. As a small, non-polar molecule, it might be excreted unchanged in the breath or metabolized to more polar products for renal excretion .

Result of Action

The result of 1-Bromo-3-hexene’s action is the modification of molecules containing carbon-carbon double bonds. This can lead to changes in the structure and function of these molecules. For instance, the reaction of 1-Bromo-3-hexene with unsaturated fatty acids could affect the properties of cell membranes or the function of signaling molecules .

Action Environment

The action of 1-Bromo-3-hexene can be influenced by various environmental factors. For example, the presence of light or heat can promote free radical reactions . Moreover, the presence of other reactive species can compete with 1-Bromo-3-hexene for reaction with its targets. The pH and polarity of the environment can also affect the reactivity of 1-Bromo-3-hexene .

Propiedades

IUPAC Name |

(E)-1-bromohex-3-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNATJOWAYTBGM-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-hexene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzoxazole,2-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-](/img/structure/B3287212.png)

![4-Methyl-2,3-diphenylbenzo[b]thiophene](/img/structure/B3287267.png)

![1-Benzyl-4-[(3-chlorophenyl)amino]piperidine-4-carbonitrile](/img/structure/B3287277.png)